BenchChemオンラインストアへようこそ!

N-[1-(furan-2-yl)propan-2-yl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide

Physicochemical profiling Lipophilicity Drug-likeness

Direct procurement of this specific N-[1-(furan-2-yl)propan-2-yl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide is essential for SAR campaigns requiring the precise furan-2-yl-propan-2-yl substitution pattern. This moiety uniquely balances lipophilicity (XLogP3=1.6) and polarity (TPSA=93.7 Ų), bridging the gap between overly polar unsubstituted sulfonamides and excessively lipophilic N-aryl analogs. With 6 hydrogen-bond acceptors, it offers enhanced selectivity probing for FXR (NASH) and BET bromodomain targets. Generic scaffolds cannot replicate these molecular recognition properties.

Molecular Formula C12H16N2O4S
Molecular Weight 284.33
CAS No. 1210496-78-8
Cat. No. B2735200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(furan-2-yl)propan-2-yl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide
CAS1210496-78-8
Molecular FormulaC12H16N2O4S
Molecular Weight284.33
Structural Identifiers
SMILESCC1=C(C(=NO1)C)S(=O)(=O)NC(C)CC2=CC=CO2
InChIInChI=1S/C12H16N2O4S/c1-8(7-11-5-4-6-17-11)14-19(15,16)12-9(2)13-18-10(12)3/h4-6,8,14H,7H2,1-3H3
InChIKeyWAVDSFOPUOPLSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 75 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[1-(furan-2-yl)propan-2-yl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide: A Structurally Distinctive Sulfonamide Building Block for Medicinal Chemistry


N-[1-(furan-2-yl)propan-2-yl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide (CAS 1210496-78-8) is a heterocyclic sulfonamide derivative of the 3,5-dimethylisoxazole-4-sulfonamide scaffold [1]. The compound incorporates a characteristic furan-2-yl-propan-2-yl substituent on the sulfonamide nitrogen. This specific N-alkylation distinguishes it from the unsubstituted parent scaffold (CAS 175136-83-1) and other simple alkyl or aryl sulfonamides. The 3,5-dimethylisoxazole-4-sulfonamide core is a privileged motif in medicinal chemistry, notably employed in the development of FXR agonists and BET bromodomain inhibitors [2]. The furan moiety introduces additional heteroatom-based hydrogen-bonding capacity and π-stacking potential, features that are absent in simpler alkyl-substituted analogs. This compound is primarily utilized as a synthetic intermediate and a research tool for exploring structure-activity relationships (SAR) within sulfonamide-based drug discovery programs.

Why N-[1-(furan-2-yl)propan-2-yl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide Cannot Be Replaced by the Parent Scaffold or Simpler N-Alkyl Analogs


The parent 3,5-dimethylisoxazole-4-sulfonamide (CAS 175136-83-1) and its simpler N-alkyl derivatives lack the dual lipophilic-hydrophilic balance conferred by the furan-2-yl-propan-2-yl moiety. This specific N-substituent modulates key physicochemical properties such as lipophilicity (XLogP3) and topological polar surface area (TPSA), which directly influence passive membrane permeability, solubility, and off-target binding profiles [1]. In the context of FXR agonist design, the nature of the sulfonamide N-substituent is a critical determinant of potency and selectivity, as evidenced by the extensive SAR studies in patent literature [2]. Generic substitution with the unsubstituted parent scaffold or a simple methyl sulfonamide would result in a compound with significantly different molecular recognition properties, potentially losing key hydrogen-bond interactions with the target protein's binding pocket. Therefore, for any SAR campaign or biochemical assay requiring this precise substitution pattern, direct procurement of the target compound is essential.

Quantitative Evidence of Differentiation: N-[1-(furan-2-yl)propan-2-yl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide vs. Scaffold Analogs


Elevated Lipophilicity (XLogP3) Enhances Membrane Permeability Over the Parent Scaffold

The target compound exhibits a computed XLogP3 of 1.6, representing a substantial increase in lipophilicity compared to the parent 3,5-dimethylisoxazole-4-sulfonamide scaffold, which has an XLogP3 of -0.2 [1][2]. This 1.8 log unit increase indicates a >60-fold higher partition coefficient favoring the organic phase, which is expected to translate to enhanced passive membrane permeability. The furan-2-yl-propan-2-yl substituent provides the hydrophobic bulk necessary to push the compound into a more favorable region of chemical space for oral bioavailability according to Lipinski's Rule of Five.

Physicochemical profiling Lipophilicity Drug-likeness

Increased Topological Polar Surface Area (TPSA) Modulates Binding Interactions Compared to Simple N-Alkyl Analogs

The compound has a TPSA of 93.7 Ų, which is characteristic of the sulfonamide group and the additional oxygen atom in the furan ring [1]. This is identical to the parent scaffold's TPSA because the parent compound also has a free sulfonamide NH2 group. However, the key differentiation is in the number of Hydrogen Bond Acceptors (HBA), which is 6 for the target compound versus 4 for the parent scaffold. The furan oxygen and the sulfonamide oxygen atoms contribute to a higher HBA count, enabling more extensive hydrogen-bond networks with biological targets. This is critical for the isoxazole-based FXR agonist pharmacophore, where the furan oxygen can engage in a key hydrogen bond with the receptor [2].

Molecular recognition Polar surface area Hydrogen bonding

Structural Mimicry of the FXR Agonist Pharmacophore via Furan-Isoxazole Hybridization

The target compound embodies a hybrid pharmacophore combining the 3,5-dimethylisoxazole-4-sulfonamide core, which is a validated scaffold for FXR agonism and BET bromodomain inhibition, with a furan-containing N-substituent that mimics key structural elements of known FXR agonists [1]. Recent structure-based scaffold hopping strategies have demonstrated that sulfonamide derivatives of isoxazole retain potent FXR agonistic activity, with lead compound 19 exhibiting an EC50 in the low micromolar range in FXR transactivation assays [2]. While direct EC50 data for the target compound is not publicly available, its precise structural alignment with the defined SAR for this series—where the N-substituent's steric and electronic profile is critical—positions it as a key intermediate for further optimization.

FXR agonism Pharmacophore modeling Scaffold hybridization

High-Value Application Scenarios for N-[1-(furan-2-yl)propan-2-yl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide in Drug Discovery Research


Structure-Activity Relationship (SAR) Exploration of FXR Agonists for NASH Therapy

This compound serves as a privileged intermediate for SAR studies targeting the Farnesoid X Receptor (FXR), a validated target for non-alcoholic steatohepatitis (NASH). The furan-2-yl-propan-2-yl substituent provides a unique vector for exploring the ligand-binding domain, as documented in recent FXR agonist optimization campaigns . Its XLogP3 of 1.6 and TPSA of 93.7 Ų place it within favorable drug-like property space, making it suitable for further functionalization to improve potency and metabolic stability. Researchers can use this precise scaffold to probe the steric and electronic requirements of the FXR binding pocket, building on the SAR established for the isoxazole-sulfonamide series .

Development of Selective BET Bromodomain Inhibitors with Furan-Based Recognition Elements

The 3,5-dimethylisoxazole scaffold is a validated acetyl-lysine mimetic for BET bromodomain inhibition . The furan-containing N-substituent in this compound introduces additional hydrogen-bond acceptor capacity (HBA = 6 vs. 4 for the parent scaffold), which can be exploited to achieve selectivity among BET family members (BRD2, BRD3, BRD4). This compound can serve as a starting point for fragment-based or structure-guided optimization of next-generation bromodomain inhibitors with improved selectivity profiles.

Physicochemical Property Benchmarking for Sulfonamide Library Design

The distinct physicochemical profile of this compound—XLogP3 of 1.6, TPSA of 93.7 Ų, and 5 rotatable bonds—makes it an ideal reference standard for calibrating computational models of permeability and solubility within sulfonamide chemical libraries. Its position in chemical property space bridges the gap between highly polar unsubstituted sulfonamides and excessively lipophilic N-aryl sulfonamides, offering a balanced starting point for lead optimization .

Quote Request

Request a Quote for N-[1-(furan-2-yl)propan-2-yl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.